molecular formula C10H6F2O3 B13089428 2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid

2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid

Cat. No.: B13089428
M. Wt: 212.15 g/mol
InChI Key: QFWSWRDNPMSHRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated benzofurans typically involves the selective fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with cesium tetrafluorocobaltate (III), which leads to a mixture of nonaromatic products. Heating these products over nickel gauze at high temperatures yields fluorinated benzofurans . Another method involves the reaction of benzofuran with trifluoromethyl hypofluorite, followed by treatment with ethanolic potassium hydroxide to produce fluorinated benzofuran derivatives .

Industrial Production Methods

Industrial production of fluorinated benzofurans may involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated as a potential therapeutic agent due to its enhanced metabolic stability and biological activity.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid is unique due to its specific substitution pattern, which enhances its biological activity and metabolic stability compared to other fluorinated benzofuran derivatives. The presence of two fluorine atoms in the structure provides distinct chemical and pharmacological properties.

Properties

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

2-fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H6F2O3/c11-6-1-2-7-5(3-6)4-8(15-7)9(12)10(13)14/h1-4,9H,(H,13,14)

InChI Key

QFWSWRDNPMSHRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)C(C(=O)O)F

Origin of Product

United States

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